Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-
Description
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- (CAS: 821784-21-8; InChIKey: AUIZLHIMJRFGPG-UHFFFAOYSA-N) is a heterocyclic phenolic compound featuring a pyridine ring substituted at the 3-position with a [(3,4-dichlorophenyl)methyl]amino group and a hydroxyl group at the 4-position of the phenol moiety . This compound is cataloged under identifiers such as TCMDC-136668 and CHEMBL586458, indicating its relevance in pharmaceutical screening libraries.
Properties
CAS No. |
821784-11-6 |
|---|---|
Molecular Formula |
C18H14Cl2N2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
4-[5-[(3,4-dichlorophenyl)methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C18H14Cl2N2O/c19-17-6-1-12(7-18(17)20)9-22-15-8-14(10-21-11-15)13-2-4-16(23)5-3-13/h1-8,10-11,22-23H,9H2 |
InChI Key |
HZZGASNLZCIERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenylmethylamine. This intermediate can be synthesized through the reduction of 3,4-dichloronitrobenzene followed by reductive amination with formaldehyde. The next step involves the coupling of this amine with a pyridine derivative under conditions that facilitate the formation of the desired product. Common reagents used in these steps include reducing agents like hydrogen gas or sodium borohydride, and coupling agents such as palladium catalysts for cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability . Additionally, the use of green chemistry principles, such as biocatalysis, could be explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under oxidative conditions.
Reduction: The nitro groups in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of nitro groups would yield amines .
Scientific Research Applications
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl and pyridinyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound belongs to a family of pyridinylphenol derivatives characterized by:
- Core scaffold: A phenol ring linked to a pyridine moiety.
- Substituent diversity: Variations in the aminoalkyl or arylalkyl groups attached to the pyridine ring.
Key analogs and their distinguishing features are summarized below:
Substituent Effects on Physicochemical Properties
- Electronic Effects : Chlorine atoms enhance electron-withdrawing properties, which may influence binding to electron-rich biological targets (e.g., enzymes or receptors). Methoxy groups, in contrast, donate electrons, altering charge distribution .
Biological Activity
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-[5-[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]phenol
- Molecular Formula : C19H16Cl2N2O
- Molecular Weight : 354.25 g/mol
- CAS Number : 71424003
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence the following pathways:
- Dopamine Receptor Modulation : Similar compounds have been reported to act as selective agonists for dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. The modulation of these receptors can lead to neuroprotective effects and potential therapeutic applications in conditions like Parkinson's disease .
- Inhibition of Cell Proliferation : Research indicates that related compounds can inhibit cell proliferation in cancer cell lines without inducing acute cytotoxicity at high concentrations . This suggests a potential application in cancer therapeutics.
Biological Activity Data
The following table summarizes key findings on the biological activity of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- and related compounds:
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds similar to Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- exhibited neuroprotective properties against MPTP-induced neurodegeneration in animal models. This suggests a potential application for treating neurodegenerative diseases .
- Anticancer Activity : In vitro studies have shown that related phenolic compounds can significantly inhibit the growth of various cancer cell lines, including prostate cancer cells (PC3). The mechanisms involved include the modulation of signaling pathways associated with cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
